N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-4-methoxybenzenesulfonamide
Description
N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-4-methoxybenzenesulfonamide is a synthetic sulfonamide derivative featuring a triazolopyrimidine core linked to a 4-methoxybenzenesulfonamide group via a propyl chain. Its structure combines a fused triazole-pyrimidine ring system with methyl substituents at positions 5 and 7, which may influence pharmacokinetic properties such as solubility and metabolic stability. The sulfonamide moiety is a common pharmacophore in drugs targeting enzymes like carbonic anhydrases or kinases .
Properties
Molecular Formula |
C17H21N5O3S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C17H21N5O3S/c1-12-11-13(2)22-16(20-21-17(22)19-12)5-4-10-18-26(23,24)15-8-6-14(25-3)7-9-15/h6-9,11,18H,4-5,10H2,1-3H3 |
InChI Key |
UAVVQPPRHKBJSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)CCCNS(=O)(=O)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-4-methoxybenzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the triazolopyrimidine core, followed by the introduction of the propyl linker and the methoxybenzenesulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound.
Scientific Research Applications
N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, potentially modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Key Differences :
Physicochemical Properties
- Solubility : The 4-methoxy group may enhance aqueous solubility relative to highly fluorinated analogs.
- Bioavailability : The propyl linker between the heterocycle and sulfonamide may confer flexibility, aiding target binding.
Comparatively, the fluorinated analog’s higher molecular weight (589.1 vs. ~388.45) and crystallinity (MP 175–178°C) suggest greater rigidity, which could limit solubility but improve thermal stability .
Biological Activity
N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]-4-methoxybenzenesulfonamide is a compound that has gained attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo-pyrimidine moiety. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H20N6O2S |
| Molecular Weight | 348.42 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways:
- JAK Inhibition : The compound acts as an inhibitor of Janus kinases (JAK1 and JAK2), which play crucial roles in the signaling pathways of several cytokines and growth factors. By binding to the active sites of these kinases, it prevents their phosphorylation and activation, leading to reduced cell proliferation and inflammation .
- Antibacterial Activity : Preliminary studies have indicated that derivatives of triazolo-pyrimidines exhibit antibacterial properties. The compound's structural features may contribute to its effectiveness against certain bacterial strains .
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of similar compounds within the triazolo-pyrimidine class. For instance:
- In vitro Studies : Compounds with similar structures have shown significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives ranged from 0.5 to 10 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The inhibition of JAK signaling pathways has also positioned this compound as a candidate for anticancer therapies:
- Cell Proliferation Assays : In vitro assays have shown that compounds targeting JAK pathways can reduce the proliferation of cancer cell lines. For example, compounds with similar structural motifs exhibited IC50 values in the low micromolar range against various cancer cell lines .
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Triazolo-Pyrimidines : A study published in Medicinal Chemistry found that specific triazolo-pyrimidine derivatives demonstrated potent antibacterial activity against resistant strains of bacteria. The study highlighted the structure-activity relationship (SAR) that suggests modifications to the pyrimidine ring can enhance antimicrobial efficacy .
- Anticancer Research : Another study focused on the anticancer properties of triazolo-pyrimidine derivatives revealed that these compounds could induce apoptosis in cancer cells through JAK inhibition. The research emphasized the importance of further exploring these compounds in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
